molecular formula C6H5BrN2 B1442763 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile CAS No. 1350521-56-0

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1442763
CAS No.: 1350521-56-0
M. Wt: 185.02 g/mol
InChI Key: BPHUOCGIYKCJRQ-UHFFFAOYSA-N
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Description

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5BrN2. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 5-methyl-1H-pyrrole-2-carbonitrile. One common method includes the reaction of 5-methyl-1H-pyrrole-2-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-4-6(7)2-5(3-8)9-4/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHUOCGIYKCJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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